molecular formula C8H5IO4 B2858427 3-Formyl-4-hydroxy-5-iodobenzoic acid CAS No. 33257-38-4

3-Formyl-4-hydroxy-5-iodobenzoic acid

Cat. No.: B2858427
CAS No.: 33257-38-4
M. Wt: 292.028
InChI Key: TWCVBFXBEXKSPT-UHFFFAOYSA-N
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Description

3-Formyl-4-hydroxy-5-iodobenzoic acid is an organic compound with the molecular formula C8H5IO4 It is a derivative of benzoic acid, characterized by the presence of formyl, hydroxy, and iodine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4-hydroxy-5-iodobenzoic acid typically involves the iodination of 4-hydroxybenzoic acid followed by formylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the benzene ring. The formyl group can then be introduced via a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-4-hydroxy-5-iodobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: 3-Carboxy-4-hydroxy-5-iodobenzoic acid

    Reduction: 3-Hydroxymethyl-4-hydroxy-5-iodobenzoic acid

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Formyl-4-hydroxy-5-iodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Formyl-4-hydroxy-5-iodobenzoic acid and its derivatives depends on the specific application and target. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-iodobenzoic acid
  • 3-Hydroxy-4-iodobenzoic acid
  • 3-Formyl-4-hydroxybenzoic acid

Uniqueness

3-Formyl-4-hydroxy-5-iodobenzoic acid is unique due to the combination of formyl, hydroxy, and iodine substituents on the benzene ring. This unique structure imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the iodine atom can enhance the compound’s electrophilicity and ability to participate in halogen bonding, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

3-formyl-4-hydroxy-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO4/c9-6-2-4(8(12)13)1-5(3-10)7(6)11/h1-3,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCVBFXBEXKSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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